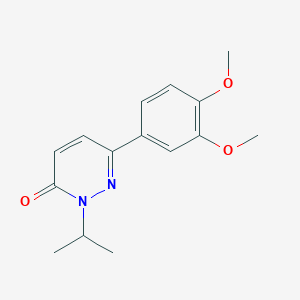![molecular formula C22H20N2O4S B2668429 N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide CAS No. 866157-28-0](/img/structure/B2668429.png)
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide” is a chemical compound with the molecular formula C21H17BrN2O4S . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepin ring system at its core. This core is substituted with an acetyl group at the 10-position and a 4-methylbenzenesulfonamide group at the 2-position .Scientific Research Applications
Enzyme Inhibition and Drug Development
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide has been explored in the development of enzyme inhibitors, particularly as carbonic anhydrase inhibitors. These inhibitors are crucial in therapeutic applications, including treating glaucoma, neurological disorders, and certain types of tumors. A study by Sapegin et al. (2018) demonstrates that primary sulfonamide functionality in such compounds enables the construction of [1,4]oxazepine rings, acting as a zinc-binding group in enzyme inhibition (Sapegin et al., 2018).
Antimicrobial and Antiproliferative Properties
Research has shown that derivatives of this compound possess significant antimicrobial and antiproliferative activities. A study by Abd El-Gilil (2019) found that certain derivatives displayed potent cytotoxic activity against human cell lines, including lung and liver carcinoma cells, and exhibited significant antimicrobial activity (Abd El-Gilil, 2019).
Catalytic Reactions and Synthesis
The compound is also relevant in catalytic reactions, particularly in the synthesis of chiral derivatives. Munck et al. (2017) reported its use in the catalytic enantioselective aza-Reformatsky reaction, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This process is important in the production of pharmaceuticals and fine chemicals (Munck et al., 2017).
Heterocyclic Compound Synthesis
Furthermore, its derivatives are used in synthesizing various heterocyclic compounds. Kumar et al. (2007) illustrated its use in efficiently synthesizing dibenzoxepino-fused heterocycles, which are valuable in medicinal chemistry (Kumar et al., 2007).
Antiinflammatory Properties
Research has also explored its antiinflammatory properties. Ackrell et al. (1978) synthesized derivatives that showed high antiinflammatory activity and a low gastric irritation liability, suggesting potential therapeutic applications in treating inflammation (Ackrell et al., 1978).
Mechanism of Action
properties
IUPAC Name |
N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15-7-10-19(11-8-15)29(26,27)23-18-9-12-21-17(13-18)14-24(16(2)25)20-5-3-4-6-22(20)28-21/h3-13,23H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBXAUQCPJUDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

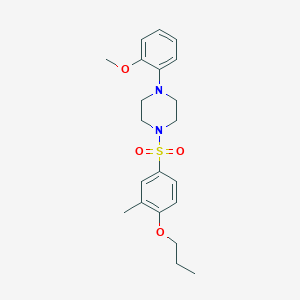
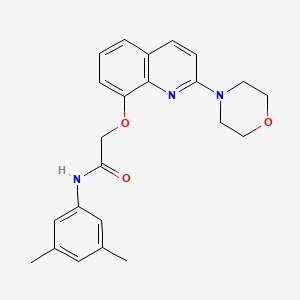
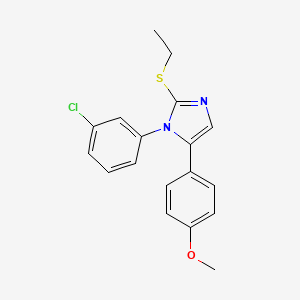
![2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2668351.png)
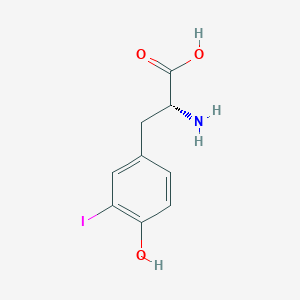

![(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2668354.png)

![N-(3-fluoro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2668358.png)
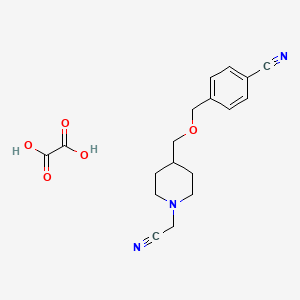
![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2668364.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2668368.png)
